molecular formula C23H26N2O5S2 B2777655 methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 683769-99-5

methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2777655
CAS No.: 683769-99-5
M. Wt: 474.59
InChI Key: VTGRWNRLIYLBTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate”, there are general methods for synthesizing thiophene derivatives. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to make aminothiophene derivatives .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research has focused on the synthesis, characterization, and application of benzo[b]thiophene derivatives. For example, a study detailed the development of a short, simple, and inexpensive synthesis method for several diversely substituted benzo[b]thiophenes, demonstrating the versatility of these compounds in organic synthesis (Mukherjee et al., 2003). Another study designed, synthesized, and characterized novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide, exploring their potential as cholinesterase inhibitors and antioxidants, showcasing the medicinal chemistry applications of these derivatives (Kausar et al., 2021).

Medicinal Chemistry Applications

Significant work has been done in exploring the bioactivity of benzo[b]thiophene derivatives. For instance, the synthesis of structurally novel 4-substituted benzo[b]thiophene-2-carboxamidines, which selectively inhibit urokinase-type plasminogen activator (uPA) with notable potency, presents a crucial advancement in developing new therapeutic agents (Bridges et al., 1993).

Materials Science

In materials science, the study of metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates has shown promising results in luminescence sensing and environmental remediation, such as pesticide removal (Zhao et al., 2017). This highlights the potential of benzo[b]thiophene derivatives in creating advanced materials for environmental and sensing applications.

Environmental Science

The photochemical degradation of monomethylated benzo[b]thiophenes in aqueous solution was investigated to understand the fate of crude oil components after an oil spill, providing insights into environmental science and the degradation behavior of petroleum components (Bobinger & Andersson, 1998).

Future Directions

Thiophene derivatives, including “methyl 3-(4-(N-butyl-N-ethylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate”, could be further explored for their potential biological activities. They could also be used as building blocks for the synthesis of more complex molecules .

Properties

IUPAC Name

methyl 3-[[4-[butyl(ethyl)sulfamoyl]benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S2/c1-4-6-15-25(5-2)32(28,29)17-13-11-16(12-14-17)22(26)24-20-18-9-7-8-10-19(18)31-21(20)23(27)30-3/h7-14H,4-6,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGRWNRLIYLBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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